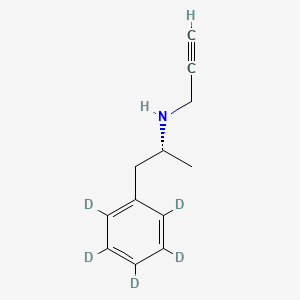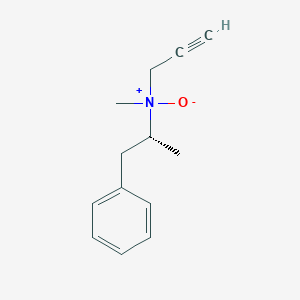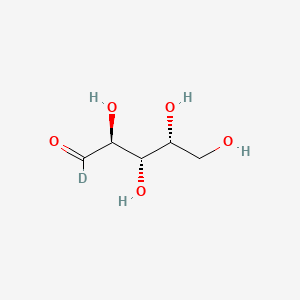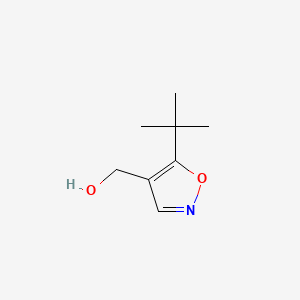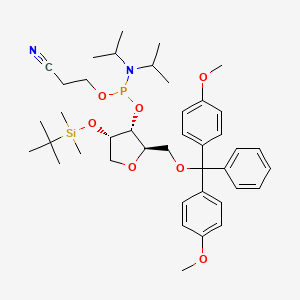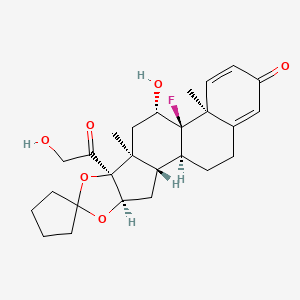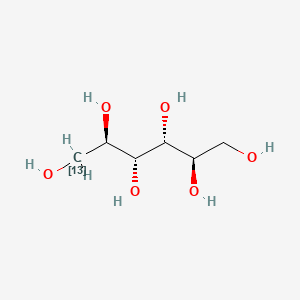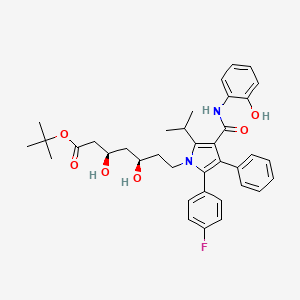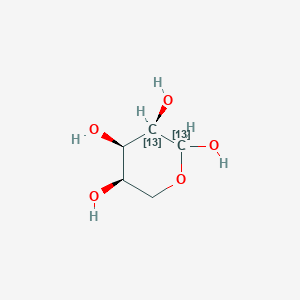
(3R,4R,5R)-(2,3-13C2)Oxane-2,3,4,5-tetrol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4R,5R)-(2,3-13C2)Oxane-2,3,4,5-tetrol is a compound with a molecular formula of C5H10O5. It is a labeled derivative of a sugar alcohol, where two carbon atoms are isotopically labeled with carbon-13. This compound is often used in scientific research to trace metabolic pathways and study biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5R)-(2,3-13C2)Oxane-2,3,4,5-tetrol typically involves the isotopic labeling of glucose or other sugar precursors. The process includes:
Isotopic Labeling: Starting with a glucose molecule, specific carbon atoms are replaced with carbon-13 isotopes.
Reduction: The labeled glucose undergoes reduction to form the sugar alcohol.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure the desired isotopic purity.
Industrial Production Methods
Industrial production of isotopically labeled compounds like this compound involves large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. This includes:
Bulk Isotopic Labeling: Using carbon-13 enriched glucose or other precursors.
Automated Reduction Processes: Employing automated systems to carry out the reduction reactions efficiently.
High-Throughput Purification: Utilizing advanced purification techniques to handle large quantities of the compound.
化学反应分析
Types of Reactions
(3R,4R,5R)-(2,3-13C2)Oxane-2,3,4,5-tetrol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of simpler sugar alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Using reagents like tosyl chloride for hydroxyl group substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler sugar alcohols.
Substitution: Formation of tosylated derivatives or other substituted products.
科学研究应用
(3R,4R,5R)-(2,3-13C2)Oxane-2,3,4,5-tetrol has several applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the fate of glucose in biological systems.
Medicine: Utilized in research on glucose metabolism and related disorders.
Industry: Applied in the production of labeled compounds for various industrial processes.
作用机制
The mechanism by which (3R,4R,5R)-(2,3-13C2)Oxane-2,3,4,5-tetrol exerts its effects involves its incorporation into metabolic pathways. The carbon-13 labels allow researchers to track the compound through various biochemical processes, providing insights into the molecular targets and pathways involved in glucose metabolism.
相似化合物的比较
Similar Compounds
(3R,4R,5R)-(2,3-13C2)Oxane-2,3,4,5-tetrol: Isotopically labeled with carbon-13.
(3R,4R,5R)-(2,3-12C2)Oxane-2,3,4,5-tetrol: Non-labeled version.
(3R,4R,5R)-(2,3-14C2)Oxane-2,3,4,5-tetrol: Labeled with carbon-14.
Uniqueness
The uniqueness of this compound lies in its specific isotopic labeling, which makes it particularly useful for tracing metabolic pathways and studying biochemical processes with high precision.
属性
IUPAC Name |
(3R,4R,5R)-(2,3-13C2)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i4+1,5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-QWNVQCSHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([13C@H]([13CH](O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(1R,3R,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B583854.png)

![Furo[2,3-f][1,2]benzoxazole](/img/structure/B583859.png)
